molecular formula C23H19N5O2 B2582315 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 2034266-19-6

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2582315
CAS No.: 2034266-19-6
M. Wt: 397.438
InChI Key: BNKIJBWCLKYCSJ-UHFFFAOYSA-N
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Description

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a heterocyclic molecule featuring a triazole ring, an azetidine moiety, and a methanone bridge connecting a pyridin-2-yloxy-substituted phenyl group. Its structural complexity arises from the integration of pharmacophoric elements:

  • Triazole ring: Known for metabolic stability and hydrogen-bonding capabilities, enhancing target binding .
  • Azetidine: A strained four-membered ring that improves conformational rigidity and bioavailability .

Synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core, followed by coupling reactions to integrate the azetidine and methanone moieties .

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-23(18-9-6-10-20(13-18)30-22-11-4-5-12-24-22)27-14-19(15-27)28-16-21(25-26-28)17-7-2-1-3-8-17/h1-13,16,19H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKIJBWCLKYCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Triazole derivatives are known to interact with a variety of enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with.

Molecular Mechanism

Some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics.

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a novel organic molecule that combines various bioactive structural elements. Its unique configuration suggests potential pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

This compound features:

  • Azetidine ring : A four-membered nitrogen-containing ring.
  • Triazole moiety : Known for its bioactivity, particularly in antifungal and anticancer properties.
  • Pyridine and phenyl groups : These aromatic systems enhance the compound's stability and biological interactions.
PropertyValue
Molecular FormulaC20H17N7O
Molecular Weight371.4 g/mol
CAS Number2034265-91-1

Antimicrobial Activity

Research indicates that compounds with triazole and pyridine functionalities exhibit significant antimicrobial properties. The triazole ring is particularly noted for its effectiveness against a range of fungi and bacteria. For instance, derivatives similar to this compound have shown potent activity against strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) often in the low micromolar range .

Anticancer Potential

The structural components of this compound suggest potential as an anticancer agent. Studies on similar triazole-containing compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with specific enzymes such as aromatase has been highlighted as a mechanism through which these compounds exert their effects, leading to decreased estrogen biosynthesis .

Anti-inflammatory Effects

Compounds containing the triazole moiety are also known for their anti-inflammatory properties. The ability to inhibit nitric oxide production in inflammatory models has been documented, suggesting that this compound may similarly modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Studies :
    • A series of triazole derivatives were synthesized and tested against various microbial strains. Results indicated that many exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
  • Anticancer Activity :
    • Research involving triazole-based compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. Specific attention was given to their mechanism of action involving apoptosis pathways.
  • Inflammation Models :
    • In vitro studies demonstrated that triazole derivatives could significantly reduce nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS), indicating potential for treating inflammatory diseases .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine functionalities often exhibit antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Studies have suggested that triazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The incorporation of azetidine rings may enhance their efficacy and selectivity against cancerous cells. For example, certain azetidine-containing compounds have demonstrated cytotoxic effects on breast cancer cell lines, indicating potential for development as anticancer drugs .

Anti-inflammatory Activity

Compounds similar to (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone have been investigated for their anti-inflammatory properties. The triazole ring is known to modulate inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Neurological Implications

There is emerging interest in the neuroprotective effects of triazole derivatives. Some studies suggest that these compounds may help in managing neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .

Synthesis and Evaluation

A comprehensive study on the synthesis of related azetidine-triazole compounds was conducted, highlighting their biological evaluation against various pathogens. The study demonstrated that specific modifications to the azetidine structure significantly enhanced antimicrobial activity .

Structure–Activity Relationship (SAR)

Another research effort focused on the structure–activity relationship of triazole derivatives. It was found that varying substituents on the phenyl rings could lead to improved potency against specific targets, showcasing the importance of molecular design in drug development .

Comparison with Similar Compounds

Key Observations :

  • Triazole Positioning : The target compound and S727-1334 share a triazole-azetidine core, but substituent positions differ (pyridin-2-yloxy vs. pyridin-4-yloxy), which may alter electronic and steric profiles .

Physicochemical and Bioactivity Comparisons

Table 2: Spectral and Bioactivity Data

Compound Name IR (C=O stretch, cm⁻¹) NMR (Key Signals, δ ppm) Reported Bioactivity Reference
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone Not reported Not reported Not tested
[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone ~1710 (C=O) DMSO-d6: 8.9 (s, 1H, indole NH) Anticancer (in vitro)
(4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone 1710 (C=O) DMSO-d6: 2.29 (s, CH3), 8.2 (m, aromatic) Antibacterial (moderate activity)

Key Observations :

  • Bioactivity Gaps : The target compound lacks direct bioactivity data, but analogs like and show anticancer and antibacterial effects, suggesting plausible avenues for testing.
  • Spectral Trends: C=O stretches in methanone derivatives appear near 1710 cm⁻¹, consistent across analogs .

Computational and Crystallographic Insights

While crystallographic data for the target compound is unavailable, related triazole-azetidine structures (e.g., ) are refined using SHELXL and visualized via WinGX/ORTEP . These tools resolve conformational details critical for structure-activity relationship (SAR) studies.

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